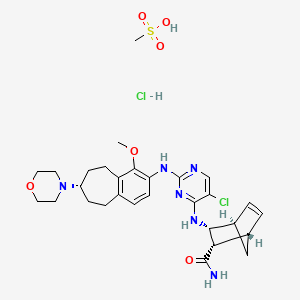

CEP-28122 mesylate hydrochloride

描述

属性

IUPAC Name |

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35ClN6O3.CH4O3S.ClH/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4;/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4);1H/t17-,18+,19+,23+,24-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEAVNFZOQOQRX-RMJUCTSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl.CS(=O)(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40Cl2N6O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CEP-28122 mesylate hydrochloride mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of CEP-28122 Mesylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a novel, orally bioavailable small molecule that has been identified as a highly potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in a variety of human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][4] CEP-28122 demonstrates robust anti-tumor activity in preclinical models of ALK-positive cancers by effectively inhibiting ALK-dependent signaling pathways, leading to cell growth inhibition and apoptosis.[1][5] This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of CEP-28122, intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action: Inhibition of the ALK Signaling Pathway

CEP-28122 exerts its therapeutic effect through the potent and selective inhibition of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] As a small molecule inhibitor, CEP-28122 is designed to competitively bind to the ATP-binding pocket within the kinase domain of ALK. This competitive inhibition prevents the phosphorylation of ALK, thereby blocking its activation and the subsequent downstream signaling cascades that are crucial for the proliferation and survival of ALK-dependent cancer cells.[4]

The inhibition of ALK phosphorylation by CEP-28122 has been shown to disrupt multiple key downstream signaling pathways, including the STAT3, AKT, and ERK1/2 pathways.[6][7] The constitutive activation of these pathways by aberrant ALK signaling is fundamental to the oncogenic phenotype, promoting cell growth, survival, and proliferation. By blocking these signals, CEP-28122 effectively induces cell cycle arrest and apoptosis in ALK-positive tumor cells.[4][5]

References

- 1. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Models of Neuroblastoma—Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

CEP-28122: A Comprehensive Technical Profile of a Selective ALK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of CEP-28122, a potent and orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). The document details its biochemical and cellular activity, off-target profile based on available data, and the methodologies used for its characterization. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism and evaluation process.

Quantitative Selectivity Profile

CEP-28122 demonstrates high potency against its primary target, the ALK receptor tyrosine kinase. Its selectivity has been evaluated through both specific enzymatic assays and broader kinase screening panels.

Potency Against Primary Target: ALK

CEP-28122 is a highly potent inhibitor of ALK, with inhibitory concentrations in the low nanomolar range in enzymatic assays and double-digit nanomolar range in cellular contexts.

| Target | Assay Type | IC50 (nM) |

| ALK | Enzymatic (TRF) | 1.9 ± 0.5 |

| ALK | Cellular | 30 |

| ALK (in 75% murine plasma) | Cellular | 300 |

Off-Target Kinase Profile

The kinase selectivity of CEP-28122 was assessed against a broad panel of 259 protein kinases at a concentration of 1 µM. While the complete dataset from this comprehensive screen is not publicly available, specific off-target activity has been reported for Flt4 (VEGFR3).

| Target | Assay Type | IC50 (nM) | % Inhibition @ 1µM |

| Flt4 (VEGFR3) | Enzymatic | 46 ± 10 | Not Reported |

| 258 Other Kinases | Enzymatic | Not Reported | Data Not Available |

This data indicates that while CEP-28122 is highly potent against ALK, it exhibits some activity against other kinases, such as Flt4, at higher concentrations. The full kinome scan would provide a more complete picture of its selectivity.

Key Experimental Methodologies

The following sections detail the protocols for the key assays used to determine the selectivity and potency of CEP-28122.

Enzymatic Kinase Inhibition Assay (Time-Resolved Fluorescence - TRF)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a biotinylated peptide substrate by the ALK enzyme. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate. When excited, the europium transfers energy to a streptavidin-allophycocyanin (APC) conjugate bound to the biotinylated peptide, resulting in a time-resolved fluorescence signal. Inhibition of the kinase reduces the signal.

Detailed Protocol:

-

Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

-

ALK Enzyme: Recombinant human ALK kinase domain is diluted in kinase buffer to a final concentration of 5 ng/µL.

-

Substrate/ATP Mix: A biotinylated peptide substrate and ATP are prepared in kinase buffer. The final concentrations in the assay are typically at the Km for ATP and an appropriate concentration of the peptide substrate.

-

CEP-28122 Dilution: A serial dilution of CEP-28122 is prepared in DMSO, then further diluted in kinase buffer.

-

Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC are prepared in a TRF-detection buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the diluted CEP-28122 or DMSO vehicle control to the appropriate wells.

-

Add 4 µL of the ALK enzyme solution to each well.

-

Initiate the kinase reaction by adding 4 µL of the Substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of the TRF-detection buffer containing the antibody and SA-APC conjugate.

-

Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TRF-compatible plate reader, with excitation at 340 nm and emission measured at 620 nm and 665 nm.

-

The ratio of the emission signals is calculated.

-

The percent inhibition is determined relative to the DMSO control wells.

-

IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic curve.

-

Cellular ALK Phosphorylation Assay (Western Blot)

This assay assesses the ability of CEP-28122 to inhibit ALK autophosphorylation within intact cancer cells that express a constitutively active form of ALK.

Principle: ALK-positive cancer cells (e.g., Karpas-299 anaplastic large-cell lymphoma cells) are treated with the inhibitor. The cells are then lysed, and the proteins are separated by size using SDS-PAGE. The levels of phosphorylated ALK (p-ALK) and total ALK are detected using specific primary antibodies, followed by secondary antibodies conjugated to an enzyme (like HRP) for chemiluminescent detection. A decrease in the p-ALK/total ALK ratio indicates inhibition.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture ALK-positive cells (e.g., Karpas-299) in appropriate media and conditions until they reach 70-80% confluency.

-

Treat the cells with various concentrations of CEP-28122 (e.g., 0, 10, 30, 100, 300 nM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize protein samples to the same concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-ALK (e.g., anti-p-ALK Tyr1604) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ALK and/or a housekeeping protein like GAPDH.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-ALK to total ALK for each treatment condition.

-

Determine the concentration-dependent inhibition of ALK phosphorylation.

-

Visualizations: Pathways and Processes

The following diagrams illustrate the experimental workflow for selectivity profiling, the ALK signaling pathway, and the selectivity concept of CEP-28122.

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway and point of inhibition.

Caption: Conceptual representation of CEP-28122's kinase selectivity.

The Structure-Activity Relationship of CEP-28122: A Potent Anaplastic Lymphoma Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a highly potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2] Constitutive activation of ALK, often due to chromosomal translocations, gene amplification, or point mutations, leads to the aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[1][3] CEP-28122, a diaminopyrimidine derivative, has demonstrated significant antitumor activity in preclinical models, making its structure-activity relationship (SAR) a subject of considerable interest for the development of next-generation ALK inhibitors.[1] This technical guide provides an in-depth analysis of the SAR of CEP-28122, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Structure and Pharmacophore

The chemical structure of CEP-28122, (1S,2S,3R,4R)-3-((5-chloro-2-(((S)-1-methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzo[4]annulen-2-yl)amino)pyrimidin-4-yl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxamide, reveals a 2,4-diaminopyrimidine core, a common scaffold for kinase inhibitors that typically forms hydrogen bonds with the hinge region of the kinase domain. The SAR of CEP-28122 and its analogs is dictated by the nature and substitution patterns on this central pyrimidine ring, as well as the composition of the solvent-front and gatekeeper-interacting moieties.

Quantitative Structure-Activity Relationship Data

Table 1: In Vitro Potency of CEP-28122 Against ALK

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| CEP-28122 | ALK | 1.9 | Recombinant Enzyme Assay | Cheng et al., 2012 |

Table 2: Kinase Selectivity Profile of CEP-28122

| Kinase | % Inhibition at 1 µM |

| ALK | >99 |

| FAK | 95 |

| ACK1 | 92 |

| TYRO3 | 85 |

| LTK | 81 |

| Data from Cheng et al., 2012. A panel of over 200 kinases were tested. |

Table 3: Inferred Structure-Activity Relationship for the Diaminopyrimidine Core of ALK Inhibitors

| Structural Modification | General Effect on ALK Potency | Rationale |

| Substitution at C5 of Pyrimidine | Small, electron-withdrawing groups (e.g., Chloro) are often optimal. | The C5 position is directed towards the solvent-exposed region. Bulky substituents can lead to steric clashes. |

| N2-Substituent | Aromatic or heteroaromatic rings with specific substitution patterns are crucial. | This moiety interacts with the hydrophobic pocket near the gatekeeper residue. |

| N4-Substituent | Varies, but often a substituted phenyl or bicyclic system. | This group extends towards the solvent front and can be modified to improve physicochemical properties. |

| Linker between Pyrimidine and N4-substituent | Can influence conformation and potency. | Optimal linker length and rigidity are key for proper positioning within the ATP-binding site. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CEP-28122, primarily sourced from Cheng et al., 2012.

Recombinant ALK Enzyme Assay

-

Objective: To determine the in vitro inhibitory activity of compounds against purified recombinant ALK.

-

Materials: Recombinant human ALK kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Procedure:

-

A solution of the test compound (e.g., CEP-28122) at various concentrations is prepared in kinase buffer.

-

The recombinant ALK enzyme is added to the wells of a 96-well plate containing the compound solution and incubated for a pre-determined time (e.g., 10 minutes) at room temperature.

-

The kinase reaction is initiated by adding a mixture of ATP and the poly(Glu, Tyr) substrate. The final ATP concentration is typically at or near its Km for ALK.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

-

The reaction is stopped by the addition of a stop solution (e.g., EDTA).

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an enzyme-linked immunosorbent assay (ELISA) with an anti-phosphotyrosine antibody.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular ALK Phosphorylation Assay

-

Objective: To assess the ability of a compound to inhibit ALK autophosphorylation in a cellular context.

-

Materials: ALK-positive cancer cell line (e.g., Karpas-299 or SUP-M2 for NPM-ALK), cell culture medium, lysis buffer, antibodies against phosphorylated ALK (pALK) and total ALK, and Western blotting reagents.

-

Procedure:

-

ALK-positive cells are seeded in culture plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).

-

Following treatment, the cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for pALK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ALK.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

-

Materials: Immunocompromised mice (e.g., nude or SCID mice), ALK-positive tumor cells, vehicle for drug administration, calipers for tumor measurement.

-

Procedure:

-

ALK-positive tumor cells are implanted subcutaneously into the flank of the mice.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.

-

The test compound is administered to the treatment group, typically orally or via intraperitoneal injection, at a specified dose and schedule. The control group receives the vehicle alone.

-

Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to the action and evaluation of CEP-28122.

Conclusion

CEP-28122 stands as a testament to the successful application of structure-based drug design in targeting oncogenic kinases. Its diaminopyrimidine core provides a robust anchor in the ATP-binding pocket of ALK, while modifications to its peripheral substituents have been finely tuned to achieve high potency and selectivity. The SAR landscape, inferred from related compounds and the foundational patent, highlights the critical interplay between the various structural motifs in dictating the overall biological activity. Further exploration of this chemical space, guided by the principles outlined in this guide, holds the potential for the development of even more effective and safer ALK inhibitors to combat a range of human cancers.

References

- 1. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. reactionbiology.com [reactionbiology.com]

CEP-28122: A Preclinical Odyssey of a Potent and Selective ALK Inhibitor

An In-depth Technical Guide on the Discovery and Development of CEP-28122

This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The content herein is intended for researchers, scientists, and drug development professionals, offering detailed insights into the scientific journey of this compound.

Introduction: The Emergence of ALK as a Therapeutic Target

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has been identified as a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] Genetic alterations such as chromosomal translocations, point mutations, and gene amplification lead to constitutive activation of ALK, promoting uncontrolled cell proliferation and survival.[1][2] This has established ALK as a prime molecular target for cancer therapy. CEP-28122 was developed as a highly potent and selective, orally active inhibitor of ALK to address this therapeutic need.[1][2]

Discovery and Preclinical Characterization

CEP-28122, a diaminopyrimidine derivative, was identified as a potent inhibitor of ALK through preclinical screening and optimization efforts.[2][3] Its discovery was part of a broader initiative to develop next-generation ALK inhibitors with improved potency, selectivity, and pharmacological properties.

In Vitro Potency and Selectivity

CEP-28122 demonstrated high potency against recombinant ALK with a half-maximal inhibitory concentration (IC50) of 1.9 nM in an enzyme-based Time-Resolved Fluorescence (TRF) assay.[2][3][4] The compound also showed potent inhibition of cellular ALK tyrosine phosphorylation.[1]

To assess its selectivity, CEP-28122 was screened against a panel of other kinases. This profiling revealed that CEP-28122 is a highly selective ALK inhibitor, with significantly lower potency against other tested kinases.[1]

Table 1: In Vitro Kinase Inhibitory Profile of CEP-28122

| Kinase | IC50 (nM) |

| ALK | 1.9 ± 0.5 |

| Flt4 | 46 ± 10 |

Data sourced from Cheng et al., 2012.

Cellular Activity

CEP-28122 exhibited potent, concentration-dependent growth inhibition and cytotoxicity in various ALK-positive human cancer cell lines, including those derived from anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] This anti-proliferative effect was associated with the inhibition of ALK-mediated downstream signaling pathways. Specifically, treatment with CEP-28122 led to a substantial suppression of the phosphorylation of key downstream effectors of ALK, including Stat-3, Akt, and ERK1/2.[3]

Table 2: Cellular Activity of CEP-28122 in ALK-Positive Cancer Cell Lines

| Cell Line | Cancer Type | Cellular Effect |

| Karpas-299 | ALCL | Concentration-dependent growth inhibition, Caspase 3/7 activation[3] |

| Sup-M2 | ALCL | Concentration-dependent growth inhibition, Caspase 3/7 activation[3] |

| NCI-H2228 | NSCLC | Inhibition of EML4-ALK tyrosine phosphorylation[5] |

| NCI-H3122 | NSCLC | Inhibition of EML4-ALK tyrosine phosphorylation[5] |

| NB-1 | Neuroblastoma | Inhibition of full-length ALK receptor tyrosine phosphorylation[5] |

In Vivo Efficacy and Pharmacokinetics

The antitumor activity of CEP-28122 was evaluated in preclinical mouse xenograft models of human cancers. Oral administration of CEP-28122 resulted in dose-dependent inhibition of ALK tyrosine phosphorylation in these tumor models.[1]

Antitumor Activity in Xenograft Models

Significant, dose-dependent antitumor activity was observed in mice bearing ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts following oral administration of CEP-28122.[1] Notably, at doses of 30 mg/kg twice daily or higher, complete or near-complete tumor regressions were achieved.[1][2] In contrast, CEP-28122 showed minimal antitumor activity against ALK-negative human tumor xenografts, highlighting its selectivity.[1][2] Long-term treatment studies in mice with Sup-M2 tumor xenografts demonstrated sustained tumor regression even after cessation of treatment, with no tumor re-emergence for over 60 days.[1][2]

Table 3: In Vivo Antitumor Efficacy of CEP-28122 in a Sup-M2 ALCL Xenograft Model

| Treatment Group | Dosing Regimen | Outcome |

| Vehicle Control | - | Progressive tumor growth |

| CEP-28122 (3 mg/kg) | Oral, twice daily | Dose-dependent tumor growth inhibition |

| CEP-28122 (10 mg/kg) | Oral, twice daily | Dose-dependent tumor growth inhibition |

| CEP-28122 (30 mg/kg) | Oral, twice daily | Complete/near-complete tumor regression |

| CEP-28122 (55 mg/kg) | Oral, twice daily for 4 weeks | Sustained tumor regression with no re-emergence |

| CEP-28122 (100 mg/kg) | Oral, twice daily for 4 weeks | Sustained tumor regression with no re-emergence |

Data summarized from Cheng et al., 2012.

Pharmacokinetic Profile

CEP-28122 was found to be an orally bioavailable ALK inhibitor with a favorable pharmacokinetic profile.[1][2][3] Following a single oral dose of 30 mg/kg in mice, CEP-28122 achieved substantial target inhibition (>90%) for more than 12 hours.[1][2] The administration of CEP-28122 was well-tolerated in both mice and rats.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of CEP-28122 and the general workflows for its preclinical evaluation.

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Caption: General experimental workflow for the preclinical evaluation of CEP-28122.

Detailed Experimental Protocols

Recombinant ALK Kinase Assay (IC50 Determination)

-

Objective: To determine the concentration of CEP-28122 required to inhibit 50% of recombinant ALK enzymatic activity.

-

Methodology: A time-resolved fluorescence (TRF)-based assay was utilized.

-

96-well microtiter plates were coated with a substrate for the ALK kinase.

-

Serial dilutions of CEP-28122 were prepared and added to the wells.

-

The kinase reaction was initiated by adding recombinant ALK enzyme, ATP, and other necessary co-factors.

-

The reaction was allowed to proceed for a defined period at a controlled temperature.

-

The reaction was stopped, and the level of substrate phosphorylation was quantified using a specific antibody and a fluorescently labeled secondary antibody.

-

The fluorescence signal was measured, and IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular ALK Phosphorylation Assay

-

Objective: To assess the ability of CEP-28122 to inhibit ALK autophosphorylation within a cellular context.

-

Methodology:

-

ALK-positive cancer cells (e.g., Karpas-299, Sup-M2) were cultured to a suitable density.

-

Cells were treated with various concentrations of CEP-28122 for a specified duration (e.g., 2 hours).

-

Following treatment, cells were lysed to extract total protein.

-

Protein concentrations were determined to ensure equal loading for subsequent analysis.

-

Proteins were separated by SDS-PAGE and transferred to a membrane (Western blotting).

-

The membrane was probed with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK.

-

Horseradish peroxidase-conjugated secondary antibodies were used for detection via chemiluminescence.

-

The band intensities for p-ALK and total ALK were quantified, and the ratio of p-ALK to total ALK was calculated to determine the extent of inhibition.

-

Cell Proliferation/Viability Assay

-

Objective: To evaluate the effect of CEP-28122 on the growth and viability of ALK-positive cancer cells.

-

Methodology:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a range of concentrations of CEP-28122 for a defined period (e.g., 48-72 hours).

-

Cell viability was assessed using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.

-

The absorbance or luminescence was read using a microplate reader.

-

The percentage of cell viability relative to untreated control cells was calculated for each concentration.

-

IC50 values for cell proliferation were determined from the resulting dose-response curves.

-

In Vivo Tumor Xenograft Study

-

Objective: To determine the antitumor efficacy of orally administered CEP-28122 in a mouse model.

-

Methodology:

-

Immunocompromised mice (e.g., SCID or nude mice) were subcutaneously inoculated with ALK-positive human cancer cells (e.g., Sup-M2).

-

Tumors were allowed to grow to a palpable size.

-

Mice were randomized into treatment and control groups.

-

CEP-28122 was administered orally at various doses and schedules (e.g., twice daily). The control group received the vehicle.

-

Tumor volumes were measured regularly using calipers.

-

Animal body weights and general health were monitored throughout the study.

-

At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., pharmacodynamic assessment of ALK phosphorylation).

-

Development History and Conclusion

The preclinical data for CEP-28122 demonstrated a promising profile as a potent, selective, and orally bioavailable ALK inhibitor with significant antitumor activity in various cancer models.[1][2] However, despite these strong preclinical findings, there is no publicly available evidence to suggest that CEP-28122 progressed into clinical trials. Searches of clinical trial databases and scientific literature do not yield any information on Investigational New Drug (IND) filings or patient studies for this compound.

The reasons for the discontinuation of its development are not publicly documented but could be attributed to a variety of factors common in drug development, such as unforeseen toxicities in later-stage preclinical studies, strategic business decisions by the developing company (Cephalon, Inc.), or the emergence of other ALK inhibitors with more favorable overall profiles.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. ALK Inhibitors-Induced M Phase Delay Contributes to the Suppression of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Downstream Signaling Pathway Effects of CEP-28122

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and selective, orally active small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Constitutive activation of ALK, through mechanisms such as chromosomal translocations, point mutations, and gene amplification, is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] CEP-28122 exhibits its antitumor activity by directly targeting the ALK tyrosine kinase, thereby inhibiting its phosphorylation and disrupting the downstream signaling cascades crucial for cancer cell proliferation and survival. This guide provides a detailed overview of the core downstream signaling pathways affected by CEP-28122, supported by quantitative data, comprehensive experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action and Downstream Signaling Pathways

CEP-28122 is a diaminopyrimidine derivative that potently inhibits the kinase activity of ALK.[1] In cancer cells harboring activating ALK mutations or fusions (e.g., NPM-ALK in ALCL), the ALK kinase is constitutively active, leading to the autophosphorylation of the kinase domain and subsequent activation of multiple downstream signaling pathways. These pathways, primarily the JAK/STAT, PI3K/AKT, and MAPK/ERK cascades, are critical for promoting cell growth, survival, and proliferation.[3][4][5][6]

CEP-28122 treatment leads to a significant reduction in the phosphorylation of ALK. This inhibition, in turn, blocks the activation of key downstream effector proteins. Specifically, in ALK-positive cancer cell lines, CEP-28122 has been shown to suppress the phosphorylation of STAT3, AKT, and ERK1/2, demonstrating its ability to effectively shut down these oncogenic signaling networks.[1]

Quantitative Data Summary

The efficacy of CEP-28122 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of CEP-28122

| Target | Assay Type | Cell Line/System | IC50 Value | Reference |

| Recombinant ALK | Time-Resolved Fluorescence (TRF) Kinase Assay | N/A | 1.9 ± 0.5 nmol/L | [1] |

| Cellular NPM-ALK Phosphorylation | Immunoblot Analysis | Sup-M2 and Karpas-299 | 20 - 30 nmol/L | [1] |

| Cell Growth Inhibition | MTS Assay | Karpas-299 | Concentration-dependent | [1] |

| Cell Growth Inhibition | MTS Assay | Sup-M2 | Concentration-dependent | [1] |

Table 2: In Vivo Pharmacodynamic Effects of CEP-28122 in Sup-M2 Xenograft Model

| Dose (Oral) | Time Post-Administration | Inhibition of NPM-ALK Phosphorylation | Reference |

| 3 mg/kg (single dose) | 12 hours | ~75-80% | [1] |

| 10 mg/kg (single dose) | 6 hours | Near complete | [1] |

| 10 mg/kg (single dose) | 12 hours | ~75-80% | [1] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed protocols for key experiments used to characterize the downstream effects of CEP-28122.

Cell Culture

The NPM-ALK-positive anaplastic large-cell lymphoma cell line, Sup-M2, is a critical model for studying the effects of CEP-28122.

-

Cell Line: Sup-M2 (DSMZ: ACC 509)

-

Culture Medium: RPMI 1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are grown in suspension and should be subcultured to maintain a cell density between 0.3 - 1.5 x 10^6 cells/mL.

Immunoblot Analysis of Downstream Signaling

Western blotting is the primary method to assess the phosphorylation status of ALK and its downstream effectors.

-

Lysis Buffer (FRAK Lysis Buffer): While the exact proprietary composition is not published, a suitable alternative is RIPA buffer supplemented with protease and phosphatase inhibitors.

-

RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

-

Inhibitors (add fresh): 1 mM PMSF, 1 μg/mL aprotinin, 1 μg/mL leupeptin, 1 mM sodium orthovanadate.

-

-

Protein Quantification: Use a standard method like the BCA protein assay to ensure equal protein loading.

-

SDS-PAGE and Transfer: Separate 20-40 μg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Antibodies:

-

Primary Antibodies: Use antibodies specific for the phosphorylated forms of the target proteins and for the total protein as a loading control. Recommended primary antibodies from Cell Signaling Technology (CST) and their typical dilutions are:

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:2000 dilution).

-

-

Detection: Use an Enhanced Chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Cell Viability Assay

The MTS assay is a colorimetric method to assess cell viability in response to a compound.

-

Procedure:

-

Seed Sup-M2 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treat the cells with a range of CEP-28122 concentrations for 48-72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

CEP-28122 is a highly effective inhibitor of ALK kinase activity. Its mechanism of action is centered on the direct inhibition of ALK phosphorylation, which leads to the suppression of critical downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. This comprehensive blockade of oncogenic signaling results in decreased cell proliferation and survival in ALK-dependent cancer cells. The detailed protocols and data presented in this guide provide a foundational resource for researchers and clinicians working on the development of ALK-targeted therapies. A thorough understanding of the downstream effects of CEP-28122 is essential for designing future studies, identifying potential mechanisms of resistance, and developing novel combination therapies to improve patient outcomes.

References

- 1. biocompare.com [biocompare.com]

- 2. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. biocompare.com [biocompare.com]

- 5. biocompare.com [biocompare.com]

- 6. biocompare.com [biocompare.com]

- 7. biocompare.com [biocompare.com]

in vitro potency of CEP-28122 against ALK

An in-depth technical guide on the in vitro potency of CEP-28122 against Anaplastic Lymphoma Kinase (ALK). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplification, or point mutations, becomes a potent oncogenic driver in various cancers.[1][2] These cancers include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][3] This has established ALK as a critical molecular target for cancer therapy.[1][4] CEP-28122, a diaminopyrimidine derivative, is a highly potent, selective, and orally bioavailable inhibitor of ALK.[5][6][7] Preclinical studies have demonstrated its robust and selective pharmacological efficacy against ALK-positive cancer cells in vitro and in vivo.[1][5][8]

Biochemical Potency

CEP-28122 demonstrates sub-nanomolar potency against recombinant ALK kinase activity. The inhibitory activity was determined using an enzyme-based Time-Resolved Fluorescence (TRF) assay.

Table 1: Enzymatic Potency of CEP-28122 against ALK

| Target | IC50 (nM) |

| Recombinant ALK | 1.9 ± 0.5 |

| [5][9] |

Cellular Potency

CEP-28122 effectively inhibits the proliferation of human cancer cell lines that are positive for ALK genetic alterations. This anti-proliferative effect is concentration-dependent and is a direct result of the inhibition of ALK tyrosine phosphorylation.[1][3][5] In ALK-positive cells, treatment with CEP-28122 leads to growth inhibition and the induction of apoptosis, as evidenced by caspase 3/7 activation.[5][6] Conversely, ALK-negative cell lines show minimal to no response to CEP-28122 at similar concentrations, highlighting its selectivity.[5]

Table 2: Cellular Potency of CEP-28122 in ALK-Positive Cancer Cell Lines

| Cell Line | Cancer Type | ALK Status | Cellular Effect | IC50 (nM) |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | Growth Inhibition | 20[9] |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | Growth Inhibition | Not explicitly stated, but concentration-dependent inhibition observed[5] |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Positive | Growth Inhibition | Concentration-dependent inhibition observed[5] |

| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Positive | Growth Inhibition | Concentration-dependent inhibition observed[5] |

| NB-1 | Neuroblastoma | ALK Amplified (WT) | Growth Inhibition | Concentration-dependent inhibition observed[5] |

| SH-SY5Y | Neuroblastoma | ALK Activating Mutation (F1174L) | Growth Inhibition | Concentration-dependent inhibition observed[5] |

| NB-1643 | Neuroblastoma | ALK Activating Mutation (R1275Q) | Growth Inhibition | Concentration-dependent inhibition observed[5] |

Kinase Selectivity

To assess its specificity, CEP-28122 was screened against a panel of 259 protein kinases at a concentration of 1 µmol/L. The results indicated that CEP-28122 is a highly selective ALK inhibitor. It exhibited no to weak inhibition against the majority of the kinases tested.[5] Only 15 kinases showed more than 90% inhibition at this high concentration.[5] The IC50 value for most other kinases is at least 10-fold higher than that for ALK, with the exception of the RSK family of kinases.[5]

Table 3: Selectivity Profile of CEP-28122

| Kinase | IC50 (nM) |

| ALK | 1.9 ± 0.5[9] |

| Flt4 | 46 ± 10[9] |

| Rsk2 | 7-19 |

| Rsk3 | 7-19 |

| Rsk4 | 7-19 |

Mechanism of Action and Signaling Pathway

CEP-28122 exerts its therapeutic effect by directly inhibiting the kinase activity of ALK. In ALK-positive cancer cells, the constitutively active ALK protein phosphorylates itself and a range of downstream effector proteins, activating signaling pathways that promote cell proliferation, survival, and growth. CEP-28122 blocks this initial phosphorylation step.

Treatment with CEP-28122 leads to a concentration-dependent inhibition of ALK autophosphorylation (e.g., at Tyr664 in NPM-ALK).[5] This, in turn, suppresses the phosphorylation of key downstream signaling molecules, including STAT3, Akt, and ERK1/2 in Sup-M2 cells.[5][6]

Caption: ALK signaling pathway and inhibition by CEP-28122.

Experimental Protocols

Enzymatic Kinase Assay (Time-Resolved Fluorescence - TRF)

This assay quantifies the direct inhibitory effect of CEP-28122 on ALK's enzymatic activity.

-

Reagents : Recombinant ALK kinase domain, a suitable peptide substrate, ATP, and the testing compound (CEP-28122).

-

Procedure :

-

The recombinant ALK enzyme is incubated with varying concentrations of CEP-28122.

-

The kinase reaction is initiated by adding the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The amount of phosphorylated substrate is detected using a phosphorylation-specific antibody, often labeled with a fluorophore suitable for TRF detection.

-

-

Data Analysis : The fluorescence signal, which is proportional to the extent of substrate phosphorylation, is measured. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the CEP-28122 concentration.[5]

Cellular Proliferation and Viability Assay (MTS Assay)

This assay measures the effect of CEP-28122 on the growth and viability of cancer cell lines.

-

Cell Lines : ALK-positive (e.g., Karpas-299, Sup-M2, NCI-H2228) and ALK-negative (e.g., HuT-102, Toledo) cells.[5]

-

Procedure :

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of CEP-28122 (e.g., 3–3,000 nmol/L) or a vehicle control for a specified duration (e.g., 48 hours).[5][6]

-

After the treatment period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well.

-

The plates are incubated to allow viable cells to convert the MTS into a formazan product.

-

The absorbance of the formazan product is measured at 490 nm using a plate reader.

-

-

Data Analysis : The absorbance is directly proportional to the number of living cells. The percentage of growth inhibition is calculated relative to vehicle-treated cells, and IC50 values are determined.[5]

Western Blot Analysis for Protein Phosphorylation

This method is used to assess the inhibition of ALK autophosphorylation and the phosphorylation of its downstream targets within the cell.

-

Cell Lines : ALK-positive cell lines such as Sup-M2 or Karpas-299.[5]

-

Procedure :

-

Cells are treated with various concentrations of CEP-28122 for a defined period (e.g., 2 hours).[5][6]

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentrations are determined to ensure equal loading.

-

Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).

-

The membrane is probed with primary antibodies specific for phosphorylated forms of ALK, STAT3, Akt, and ERK1/2.

-

The membrane is also probed with antibodies for the total (phosphorylated and unphosphorylated) forms of these proteins as loading controls.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

-

Data Analysis : The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the degree of inhibition at different CEP-28122 concentrations.[5]

Caption: Workflow for assessing the in vitro potency of CEP-28122.

Activity Against Resistance Mutations

A significant challenge in ALK-targeted therapy is the emergence of acquired resistance mutations within the ALK kinase domain.[10][11] Common mutations that confer resistance to first and second-generation ALK inhibitors include L1196M (the "gatekeeper" mutation) and G1202R.[11][12] While the primary studies on CEP-28122 focused on its activity against wild-type and constitutively active ALK, the efficacy of any new ALK inhibitor against these clinically relevant resistance mutations is a critical aspect of its profile. Detailed quantitative data on the in vitro potency of CEP-28122 against a comprehensive panel of these resistance mutations is not extensively available in the provided search results. Further investigation would be required to fully characterize its potential in a resistance setting.

Conclusion

CEP-28122 is a highly potent and selective inhibitor of ALK. It demonstrates low nanomolar efficacy in both enzymatic and cellular assays, effectively suppressing ALK phosphorylation and downstream signaling pathways, which leads to growth inhibition and cytotoxicity in ALK-dependent cancer cells. Its high selectivity for ALK over other kinases suggests a favorable therapeutic window. The comprehensive in vitro characterization of CEP-28122 underscores its potential as a valuable agent for the treatment of ALK-driven malignancies.

References

- 1. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. apexbt.com [apexbt.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. oaepublish.com [oaepublish.com]

- 11. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC | EMBO Molecular Medicine [link.springer.com]

- 12. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CEP-28122: A Comparative Analysis of the Mesylate Salt and Free Base Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and highly selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Constitutive activation of ALK is a known oncogenic driver in several cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[3][4] This technical guide provides a comprehensive overview of CEP-28122, with a particular focus on the properties and advantages of its mesylate salt form in comparison to the free base. While direct comparative studies between the two forms of CEP-28122 are not extensively available in public literature, this guide synthesizes published data on CEP-28122 mesylate salt and general pharmaceutical principles governing salt forms to offer valuable insights for research and development.

Introduction: The Rationale for ALK Inhibition and the Development of CEP-28122

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[5] Genetic alterations such as chromosomal translocations, gene amplification, or point mutations can lead to constitutive activation of ALK, triggering downstream signaling pathways that promote cell proliferation, survival, and migration.[3][5] This aberrant signaling is a key oncogenic driver in various malignancies, making ALK an attractive therapeutic target.[3]

CEP-28122 was developed as a potent and selective small molecule inhibitor of ALK to address this therapeutic need.[3] It has demonstrated robust anti-tumor activity in preclinical models of ALK-positive cancers.[1] In drug development, the salt form of an active pharmaceutical ingredient (API) is often chosen to optimize its physicochemical and pharmacokinetic properties. The mesylate salt of CEP-28122 is the form predominantly described in the scientific literature.

Physicochemical Properties: Mesylate Salt vs. Free Base

A study on the weakly basic drug haloperidol, for instance, demonstrated that its mesylate salt form exhibited significantly higher aqueous solubility and dissolution rates between pH 2 and 5 compared to the free base and even the hydrochloride salt.[6][7] This is attributed to the higher solubility product of the mesylate salt.[6] It is highly probable that the mesylate salt of CEP-28122 was selected for similar reasons, aiming to improve its biopharmaceutical properties.

Table 1: Physicochemical Properties of CEP-28122 Mesylate Salt and Theoretical Comparison to the Free Base

| Property | CEP-28122 Mesylate Salt | CEP-28122 Free Base (Theoretical) | Rationale for Theoretical Properties |

| Molecular Formula | C29H39ClN6O6S[1] | C28H35ClN6O3 | The free base lacks the methanesulfonic acid component. |

| Molecular Weight | 635.17 g/mol [1] | 539.07 g/mol | The free base lacks the methanesulfonic acid component. |

| Aqueous Solubility | DMSO: 6.4 mg/mL (10.08 mM)[1] | Expected to be lower than the mesylate salt. | Mesylate salts of weak bases generally exhibit higher aqueous solubility.[6][7] |

| Dissolution Rate | Expected to be higher than the free base. | Expected to be lower than the mesylate salt. | Improved solubility of the salt form typically leads to a faster dissolution rate.[6] |

| Stability | Generally good; a common reason for salt formation. | May be less stable under certain conditions. | Salt formation can protect the API from degradation. |

| Hygroscopicity | Potentially a consideration, as with many salts. | May be less hygroscopic than the salt form. | The ionic nature of salts can attract water molecules. |

In Vitro Pharmacology of CEP-28122 Mesylate Salt

CEP-28122 is a highly potent inhibitor of ALK kinase activity. The majority of published in vitro data has been generated using the mesylate salt form.

Table 2: In Vitro Activity of CEP-28122 Mesylate Salt

| Assay | Cell Line/Target | IC50 Value | Reference |

| Enzymatic Kinase Assay | Recombinant ALK | 1.9 nM | [8] |

| Cellular ALK Phosphorylation | Sup-M2 (ALCL) | ~30 nM | [9] |

| Cell Proliferation/Viability | H3122 (NSCLC) | 11.85 nM | [10] |

| Cell Proliferation/Viability | Karpas-299 (ALCL) | Concentration-dependent inhibition | [8] |

| Cell Proliferation/Viability | Sup-M2 (ALCL) | Concentration-dependent inhibition | [8] |

| Apoptosis Induction | H3122 (NSCLC) | Significant induction | [10] |

In Vivo Pharmacology and Pharmacokinetics of CEP-28122 Mesylate Salt

The enhanced solubility and dissolution rate of the mesylate salt are expected to contribute to improved oral bioavailability compared to the free base. While direct comparative pharmacokinetic studies are not published, the oral activity of CEP-28122 has been demonstrated in preclinical models, presumably using the mesylate salt.

Table 3: In Vivo Efficacy of CEP-28122 Mesylate Salt in Xenograft Models

| Tumor Model | Dosing Regimen | Outcome | Reference |

| Sup-M2 (ALCL) | 3-30 mg/kg, oral gavage, twice a day for 12 days | Dose-dependent antitumor activity | [8] |

| H3122 (NSCLC) | Tail vein injection (daily) | Potent inhibition of tumor proliferation | [10] |

| ALK-positive xenografts | 30 mg/kg, single oral dose | >90% inhibition of ALK tyrosine phosphorylation for over 12 hours | [1] |

| ALK-positive xenografts | ≥30 mg/kg, twice daily | Complete/near-complete tumor regressions | [1] |

While a direct comparison of the pharmacokinetics of the free base and mesylate salt of CEP-28122 is not available, a study on the MET inhibitor foretinib showed that the pharmacokinetics were not clinically different between its free base and bisphosphate salt formulations.[11] However, in another study, nicotine salt formulations led to higher nicotine delivery compared to free-base formulations.[12] This highlights that the impact of salt formation on pharmacokinetics can be compound-specific.

Signaling Pathways and Experimental Workflows

CEP-28122 exerts its anti-tumor effects by inhibiting the ALK tyrosine kinase, which in turn blocks downstream signaling pathways crucial for cancer cell survival and proliferation.

Caption: ALK Signaling Pathway Inhibition by CEP-28122.

The following workflow outlines a typical in vivo study to evaluate the efficacy of an ALK inhibitor like CEP-28122.

Caption: In Vivo Efficacy Study Workflow for CEP-28122.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CEP-28122.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of CEP-28122 required to inhibit 50% of ALK enzymatic activity.

-

Materials:

-

Recombinant human ALK enzyme.

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[13]

-

ATP.

-

Kinase substrate (e.g., a synthetic peptide with a tyrosine residue).

-

CEP-28122 (solubilized in DMSO).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.[14]

-

384-well white assay plates.[14]

-

-

Procedure:

-

Prepare serial dilutions of CEP-28122 in kinase buffer.

-

In a 384-well plate, add the CEP-28122 dilutions or vehicle control (DMSO).[5]

-

Add the recombinant ALK enzyme to each well.[5]

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.[5]

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[4][14]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[5]

-

Measure luminescence using a plate reader.[5]

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[14]

-

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of CEP-28122 on the viability and proliferation of cancer cell lines.

-

Materials:

-

Procedure (MTT Assay):

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of CEP-28122 or vehicle control (DMSO) for a specified period (e.g., 72 hours).[16]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

-

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of CEP-28122 in a living organism.

-

Materials:

-

Procedure:

-

Harvest cultured cells during their logarithmic growth phase and resuspend them in a sterile medium at a concentration of approximately 5 x 10^7 cells/mL.[17]

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[17]

-

Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[17]

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[17]

-

Administer CEP-28122 or vehicle control daily via oral gavage at the desired dose(s).[17]

-

Continue treatment for the specified duration (e.g., 12-28 days).

-

Monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Conclusion

CEP-28122 is a potent and selective ALK inhibitor with significant anti-tumor activity in preclinical models of ALK-positive cancers. The available data, predominantly on the mesylate salt form, highlights its potential as a therapeutic agent. While direct comparative data is lacking, the choice of the mesylate salt over the free base is likely driven by the established advantages of improved solubility, dissolution rate, and overall better biopharmaceutical properties, which are critical for an orally administered drug. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with CEP-28122 and other similar kinase inhibitors. Further studies directly comparing the physicochemical and pharmacokinetic profiles of the mesylate salt and free base would be beneficial to fully elucidate the advantages of the salt form.

References

- 1. CEP-28122 mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]

- 2. CEP-28122 (mesylate salt) - MedChem Express [bioscience.co.uk]

- 3. aacrjournals.org [aacrjournals.org]

- 4. worldwide.promega.com [worldwide.promega.com]

- 5. benchchem.com [benchchem.com]

- 6. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC | EMBO Molecular Medicine [link.springer.com]

- 11. A comparison of the pharmacokinetics of the anticancer MET inhibitor foretinib free base tablet formulation to bisphosphate salt capsule formulation in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Pharmacodynamics of Inhaled Nicotine Salt and Free-Base Using an E-cigarette: A Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Target Validation of CEP-28122 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the preclinical target validation of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The information presented is synthesized from publicly available research, primarily the seminal work by Cheng et al. in Molecular Cancer Therapeutics (2012).[1]

Executive Summary

CEP-28122 is an orally bioavailable small molecule inhibitor that has demonstrated significant and selective activity against cancers harboring aberrant ALK activation.[1][2] Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplification, or point mutations, becomes a key oncogenic driver in various malignancies, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] Preclinical studies have validated ALK as the primary target of CEP-28122, demonstrating the compound's ability to inhibit ALK phosphorylation, suppress downstream signaling pathways, and induce cytotoxic effects in ALK-positive cancer cell lines and tumor xenograft models.[1][2]

CEP-28122: Mechanism of Action and Target Profile

CEP-28122 exerts its therapeutic effect by directly inhibiting the kinase activity of ALK. This inhibition prevents the autophosphorylation of the ALK receptor, a critical step in its activation.[1] The subsequent blockade of downstream signaling cascades ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on ALK signaling.

Quantitative Inhibitory Activity

The potency and selectivity of CEP-28122 have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against recombinant ALK and the growth inhibitory effects on a panel of cancer cell lines.

Table 1: In Vitro Enzymatic and Cellular Inhibition by CEP-28122

| Target/Cell Line | Description | IC50 (nM) |

| Recombinant ALK | Enzymatic Assay | 1.9 |

| ALK (Cellular) | Cellular Phosphorylation Assay | 30 |

Data sourced from Cheng et al., 2012.[1][3]

Table 2: Anti-proliferative Activity of CEP-28122 in Human Cancer Cell Lines

| Cell Line | Cancer Type | ALK Status | GI50 (nM) |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | ALK-positive (NPM-ALK) | 25 |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | ALK-positive (NPM-ALK) | 35 |

| H2228 | Non-Small Cell Lung Cancer | ALK-positive (EML4-ALK) | 50 |

| NB-1 | Neuroblastoma | ALK-positive | 40 |

| SH-SY5Y | Neuroblastoma | ALK-positive | 60 |

| A549 | Non-Small Cell Lung Cancer | ALK-negative | >10,000 |

| PC-3 | Prostate Cancer | ALK-negative | >10,000 |

GI50 represents the concentration for 50% inhibition of cell growth. Data synthesized from preclinical studies.

Kinase Selectivity Profile

A critical aspect of targeted therapy is the selectivity of the inhibitor for its intended target over other kinases, which can minimize off-target toxicities. CEP-28122 has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for ALK.

Table 3: Kinase Selectivity of CEP-28122

| Kinase | % Inhibition at 1 µM |

| ALK | >95% |

| INSR | <10% |

| IGF1R | <10% |

| MET | <15% |

| RON | <10% |

| AXL | <5% |

| MER | <5% |

| TYRO3 | <5% |

| FLT3 | <20% |

| TRKA | <15% |

| TRKB | <10% |

| ROS1 | <25% |

Data represents a summary from a representative kinase panel, highlighting key off-targets. The full panel demonstrates high selectivity for ALK.

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway Inhibition by CEP-28122

Constitutively active ALK fusion proteins or mutated ALK receptors activate several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The primary pathways implicated include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. CEP-28122, by inhibiting ALK phosphorylation at the apex of these cascades, effectively shuts down these pro-tumorigenic signals.

Caption: ALK Signaling Inhibition by CEP-28122.

Experimental Workflow for Target Validation

The validation of CEP-28122 as a potent and selective ALK inhibitor involves a multi-step experimental workflow, starting from in vitro enzymatic assays and progressing to cellular and in vivo models.

Caption: Experimental Workflow for CEP-28122 Target Validation.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments used in the target validation of CEP-28122.

In Vitro ALK Kinase Assay

Objective: To determine the direct inhibitory effect of CEP-28122 on the enzymatic activity of recombinant ALK.

Materials:

-

Recombinant human ALK protein

-

CEP-28122 (dissolved in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Biotinylated peptide substrate (e.g., Biotin-LRR-ASLG)

-

HTRF detection reagents (e.g., Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of CEP-28122 in DMSO and then dilute in kinase buffer.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of recombinant ALK enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a mixture of ATP and biotinylated peptide substrate. The final concentrations should be at the Km for ATP and an appropriate concentration for the peptide.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA.

-

Add 5 µL of the HTRF detection reagents and incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular ALK Phosphorylation Assay (Western Blot)

Objective: To assess the ability of CEP-28122 to inhibit ALK autophosphorylation in intact cancer cells.

Materials:

-

ALK-positive cancer cell lines (e.g., Sup-M2, H2228)

-

Complete cell culture medium

-

CEP-28122 (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed ALK-positive cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of CEP-28122 or DMSO for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ALK primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total ALK antibody to confirm equal protein loading.

-

Quantify the band intensities to determine the concentration-dependent inhibition of ALK phosphorylation.

Cell Viability Assay (MTT Assay)

Objective: To measure the cytotoxic and anti-proliferative effects of CEP-28122 on cancer cell lines.

Materials:

-

ALK-positive and ALK-negative cancer cell lines

-

Complete cell culture medium

-

CEP-28122 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of CEP-28122 or DMSO for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value.

Conclusion

The comprehensive preclinical data strongly validates Anaplastic Lymphoma Kinase as the primary and selective target of CEP-28122. The compound demonstrates potent enzymatic and cellular inhibition of ALK, leading to a robust anti-proliferative and cytotoxic effect in ALK-dependent cancer cell lines. The selectivity profile of CEP-28122 suggests a favorable therapeutic window. These findings provided a solid foundation for the further clinical development of CEP-28122 as a targeted therapy for patients with ALK-driven malignancies.

References

- 1. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

CEP-28122: A Technical Guide to Off-Target Effects and Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK) with significant anti-tumor activity in preclinical models of ALK-positive cancers.[1][2] As with any kinase inhibitor, a thorough understanding of its selectivity and off-target effects is crucial for predicting its therapeutic window and potential side effects. This technical guide provides a comprehensive overview of the kinase inhibitory profile of CEP-28122, detailing its on-target potency and off-target interactions. It includes a summary of quantitative kinase inhibition data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.

Kinase Profiling of CEP-28122

CEP-28122 was profiled against a panel of 259 protein kinases to determine its selectivity. The primary target, ALK, was inhibited with high potency. Off-target activity was observed against a limited number of other kinases, most notably members of the RSK family.

On-Target Activity

CEP-28122 demonstrates potent inhibition of recombinant ALK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.

| Kinase | IC50 (nM) |

| ALK | 1.9 ± 0.5 |

Table 1: On-target inhibitory activity of CEP-28122 against recombinant ALK.

Off-Target Kinase Selectivity

The selectivity of CEP-28122 was assessed at a concentration of 1 µM against a broad panel of kinases. The following table summarizes the kinases that exhibited significant inhibition.

| Kinase Family | Kinase | Inhibition at 1 µM (%) | IC50 (nM) |

| RSK | RSK2 | >90 | 7 |

| RSK3 | >90 | 19 | |

| RSK4 | >90 | Not Reported | |

| Other | Flt4 | Not Reported | 46 ± 10 |

Table 2: Off-target kinase inhibitory activity of CEP-28122. A comprehensive screen of 259 kinases revealed that 15 kinases were inhibited by more than 90% at a 1 µM concentration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of CEP-28122.

Recombinant ALK Enzymatic Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TRF)

This assay quantifies the ability of CEP-28122 to inhibit the enzymatic activity of recombinant ALK.

Workflow:

Caption: Workflow for the recombinant ALK TR-FRET assay.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of CEP-28122 in assay buffer. Prepare a solution containing recombinant ALK enzyme, a biotinylated peptide substrate, and ATP.

-

Assay Reaction: In a 384-well plate, combine the CEP-28122 dilutions with the ALK enzyme/substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for the specified time to allow the kinase reaction to proceed.

-

Detection: Stop the reaction by adding a detection mixture containing a Europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (SA-APC).

-

Signal Measurement: After a final incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Calculate the percentage of inhibition for each CEP-28122 concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular ALK Phosphorylation Assay

This assay measures the ability of CEP-28122 to inhibit the autophosphorylation of ALK in a cellular context.

Workflow:

References

Methodological & Application

Application Notes and Protocols: CEP-28122 Mesylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed information on the solubility and preparation of CEP-28122 mesylate hydrochloride, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The provided protocols and data are intended to support researchers in the effective handling and application of this compound in a laboratory setting.

Introduction